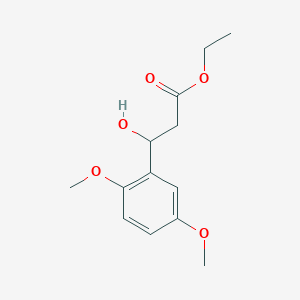
2,6-Dibromophenyl Chloroformate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dibromophenyl Chloroformate is an organic compound with the molecular formula C7H3Br2ClO2. It is a derivative of phenyl chloroformate, where two bromine atoms are substituted at the 2 and 6 positions of the phenyl ring. This compound is used in various chemical reactions and has applications in organic synthesis and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,6-Dibromophenyl Chloroformate can be synthesized through the reaction of 2,6-dibromophenol with phosgene. The reaction typically occurs in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
[ \text{2,6-Dibromophenol} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is carried out in a controlled environment to ensure safety and efficiency. The use of continuous flow reactors can enhance the production rate and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dibromophenyl Chloroformate undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form carbamates and carbonates, respectively.
Hydrolysis: Reacts with water to form 2,6-dibromophenol and hydrochloric acid.
Reduction: Can be reduced to 2,6-dibromophenol using reducing agents.
Common Reagents and Conditions
Amines: Used in the formation of carbamates.
Alcohols: Used in the formation of carbonates.
Water: Used in hydrolysis reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
Carbamates: Formed from reactions with amines.
Carbonates: Formed from reactions with alcohols.
2,6-Dibromophenol: Formed from hydrolysis and reduction reactions.
Applications De Recherche Scientifique
2,6-Dibromophenyl Chloroformate has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of various organic compounds.
Biological Studies: Employed in the modification of biomolecules for studying their functions.
Medicinal Chemistry: Utilized in the development of pharmaceuticals and drug intermediates.
Industrial Applications: Used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,6-Dibromophenyl Chloroformate involves its reactivity with nucleophiles. The chloroformate group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is utilized in various chemical transformations and modifications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl Chloroformate: Similar in structure but with a benzyl group instead of the 2,6-dibromophenyl group.
Phenyl Chloroformate: Lacks the bromine substitutions on the phenyl ring.
Methyl Chloroformate: Contains a methyl group instead of the phenyl group.
Uniqueness
2,6-Dibromophenyl Chloroformate is unique due to the presence of bromine atoms at the 2 and 6 positions, which can influence its reactivity and properties. This makes it a valuable reagent in specific chemical reactions where such substitutions are beneficial.
Propriétés
Formule moléculaire |
C7H3Br2ClO2 |
|---|---|
Poids moléculaire |
314.36 g/mol |
Nom IUPAC |
(2,6-dibromophenyl) carbonochloridate |
InChI |
InChI=1S/C7H3Br2ClO2/c8-4-2-1-3-5(9)6(4)12-7(10)11/h1-3H |
Clé InChI |
IERUTXPBVVNCBZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Br)OC(=O)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


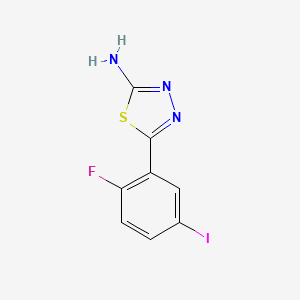
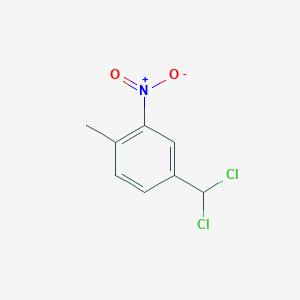
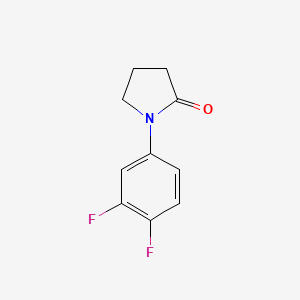

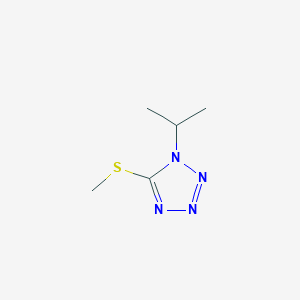
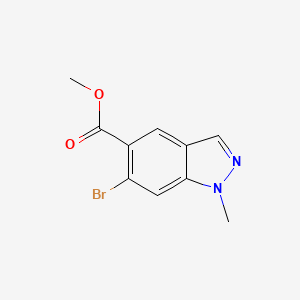

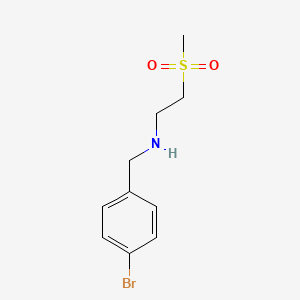
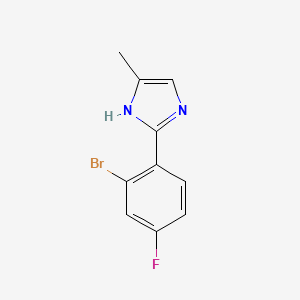
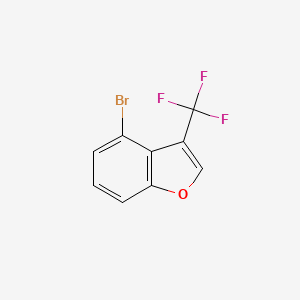

![[2-(6'-Cyano-5'-oxospiro[1,3-dioxolane-2,1'-2,3-dihydroindolizine]-7'-yl)-1-ethoxy-1-oxobutan-2-yl] 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate](/img/structure/B13689982.png)
